4-(2,2-Difluorovinyl)benzaldehyde
Overview
Description
Benzaldehyde derivatives, such as “4-(2,2-difluoroethenyl)benzaldehyde”, are aromatic compounds that contain a formyl group (CHO) attached to an aromatic ring . They are commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “4-(2,2-difluoroethenyl)benzaldehyde” are not available, benzaldehyde derivatives can generally be synthesized through various methods, including the oxidation of corresponding alcohols or the reduction of corresponding acids .Molecular Structure Analysis
The molecular structure of “4-(2,2-difluoroethenyl)benzaldehyde” would likely consist of a benzene ring with a formyl group (CHO) and a 2,2-difluoroethenyl group attached .Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions, including nucleophilic addition reactions at the carbonyl group and electrophilic substitution reactions at the aromatic ring .Future Directions
Properties
IUPAC Name |
4-(2,2-difluoroethenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWEMZPHHVEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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